molecular formula C17H15N3O3 B2720951 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide CAS No. 2034497-99-7

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide

Cat. No.: B2720951
CAS No.: 2034497-99-7
M. Wt: 309.325
InChI Key: RMTDANFZLICFEY-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a complex organic compound that features a unique structure combining furan, pyridine, and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: N-bromosuccinimide, sulfuric acid.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that may interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The furan and pyridine moieties may facilitate binding to enzymes or receptors, while the nicotinamide group can participate in redox reactions. These interactions can modulate biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds like N-methylnicotinamide and N-ethylnicotinamide share the nicotinamide moiety but differ in their side chains.

    Furan derivatives: Compounds like furfurylamine and furan-2-carboxylic acid share the furan ring but have different functional groups.

    Pyridine derivatives: Compounds like pyridine-3-carboxamide and 2-chloropyridine share the pyridine ring but differ in their substituents.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is unique due to its combination of furan, pyridine, and nicotinamide moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDANFZLICFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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